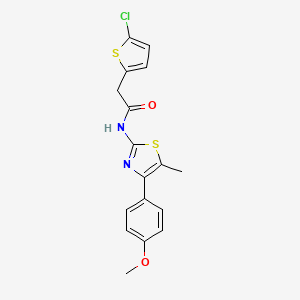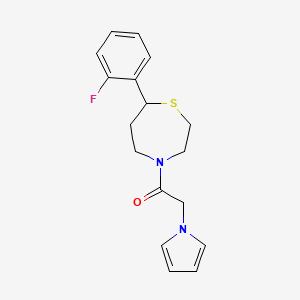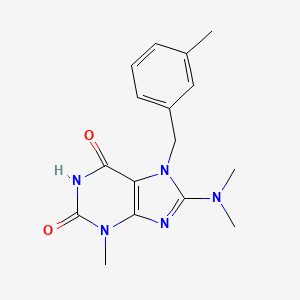
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide, also known as TAK-242, is a small molecule compound that has been extensively studied for its anti-inflammatory properties. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for the treatment of various inflammatory diseases.
Mecanismo De Acción
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide acts as a selective inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a key mediator of the innate immune response and is involved in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide binds to the intracellular domain of TLR4 and prevents the activation of downstream signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases, including sepsis, rheumatoid arthritis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects in models of neuroinflammation. (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce the activation of NF-κB, a key transcription factor involved in the regulation of the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide is its selectivity for TLR4 signaling, which allows for a more targeted approach to the treatment of inflammatory diseases. However, one limitation of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide is its relatively short half-life, which may limit its effectiveness in vivo.
Direcciones Futuras
There are several potential future directions for the study of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide. One area of interest is the development of more stable analogs of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide that may have improved pharmacokinetic properties. Another area of interest is the use of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide in combination with other anti-inflammatory agents to enhance its effectiveness. Additionally, the potential use of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide in the treatment of other diseases, such as cancer, is an area of active research.
Métodos De Síntesis
The synthesis of (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide involves several steps, including the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminopyridine to form 2-(5-nitro-2-pyridyl)benzoic acid. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form (E)-2-(5-nitro-2-pyridyl)vinylthiophene-3-carboxylic acid. The final step involves the reaction of this intermediate with cyanoacetic acid to form (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide.
Aplicaciones Científicas De Investigación
(Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to reduce inflammation in various animal models of inflammatory diseases. (Z)-2-Cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide has also been shown to have neuroprotective effects in models of neuroinflammation.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-quinolin-5-yl-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3OS/c18-11-12(10-13-4-3-9-22-13)17(21)20-16-7-1-6-15-14(16)5-2-8-19-15/h1-10H,(H,20,21)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDNUHDBNNEWSO-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C(=CC3=CC=CS3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)/C(=C\C3=CC=CS3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(quinolin-5-yl)-3-(thiophen-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine](/img/structure/B2639221.png)
![N-Cyclopropyl-N-[(4-hydroxy-3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2639222.png)
![2-(Tert-butyl) 6-methyl 6-amino-2-azaspiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B2639224.png)

![N-(2-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2639228.png)
![2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(o-tolyl)acetamide](/img/structure/B2639229.png)
![(Z)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2639230.png)

![(2,4-dimethylphenyl)[4-(3-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2639234.png)



